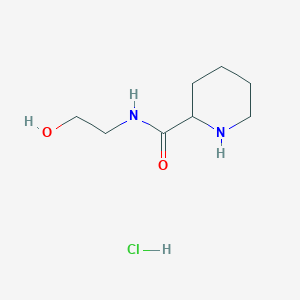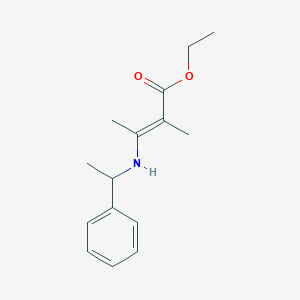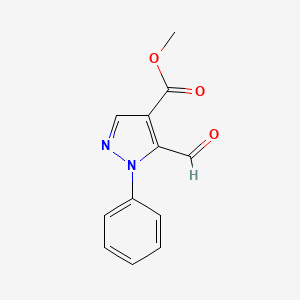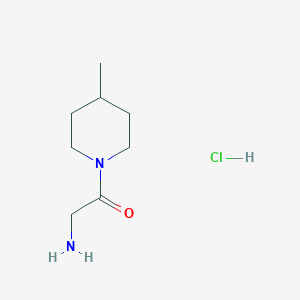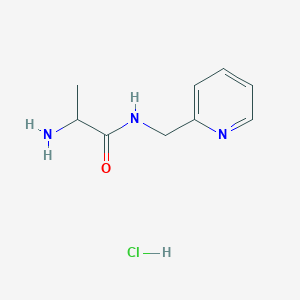
2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride
Vue d'ensemble
Description
2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride, also known as 2-APM, is an organic compound used in laboratory experiments and scientific research. It is an aniline derivative that can be used to synthesize a wide range of compounds, including pharmaceuticals, pesticides, and other chemicals. 2-APM is a white, odorless powder that is soluble in water and is stable in air. It has a wide range of applications in the scientific field, including in the synthesis of pharmaceuticals, pesticides, and other chemicals.
Applications De Recherche Scientifique
Anticonvulsant Studies
Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, related to 2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride, were synthesized and evaluated for their anticonvulsant properties. These compounds showed significant activity in mouse models against maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure tests, indicating potential use against generalized seizures. Their therapeutic indices suggest a favorable safety profile, highlighting their potential for epilepsy treatment (Idris, Ayeni, & Sallau, 2011).
Chemical Synthesis and Functionalization
The compound has been explored in the synthesis of branched polyamines and related chemical structures. These studies provide insights into reaction pathways and optimal conditions for generating complex molecules, potentially useful in various chemical synthesis and pharmaceutical applications (Cervantes-Mejía et al., 2014).
Metal Complexation for Therapeutic Applications
Copper complexes involving derivatives of 2-Amino-N-(2-pyridinylmethyl)propanamide have been studied for their potential anti-inflammatory properties, particularly in the treatment of conditions like rheumatoid arthritis. These complexes show promise in enhancing dermal absorption and bioavailability of copper, which is crucial for their therapeutic efficacy (Jackson, Elmagbari, Hammouda, & Bonomo, 2016).
Novel Synthesis Pathways
Research has also focused on creating new synthesis pathways for derivatives of 2-Amino-N-(2-pyridinylmethyl)propanamide. These pathways have led to the development of diverse molecular structures, showcasing the versatility of the compound as a building block in organic chemistry (Lim, Tan, Tiekink, & Dolzhenko, 2018).
Molecular Docking and Quantum Chemical Analysis
Further research includes molecular docking and quantum chemical analysis to explore the interaction of derivatives with biological targets. These studies aim to understand the compound's potential in inhibiting specific proteins or enzymes, contributing to the development of new therapeutic agents (Pandey et al., 2020).
Propriétés
IUPAC Name |
2-amino-N-(pyridin-2-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-7(10)9(13)12-6-8-4-2-3-5-11-8;/h2-5,7H,6,10H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJCJGPROFUKOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



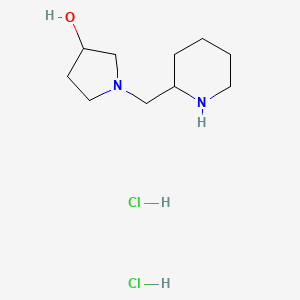

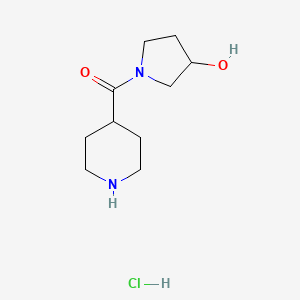
![N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1398380.png)
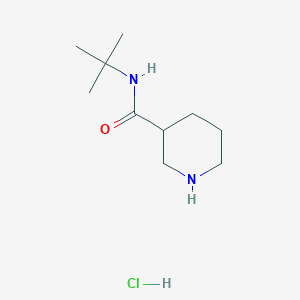
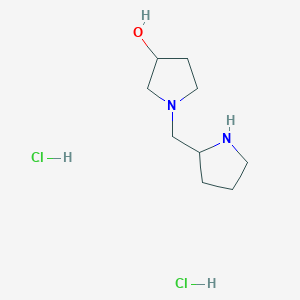
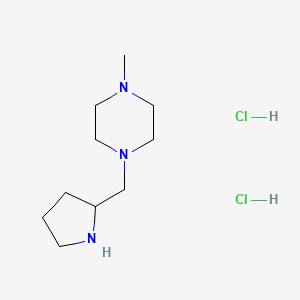
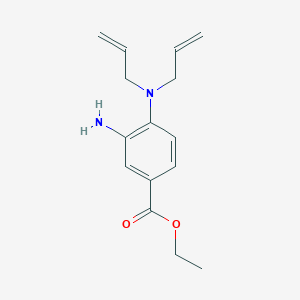
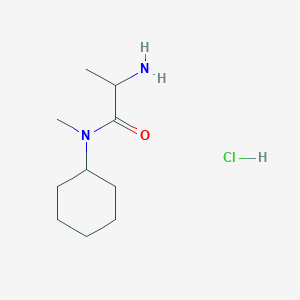
![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)
